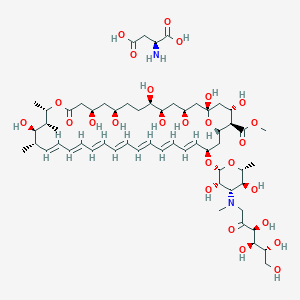
4-Ethoxy-2-methoxybenzoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethoxy-2-methoxybenzoyl chloride is a chemical compound that is widely used in scientific research as a reagent for the synthesis of various organic compounds. This compound is also known as EMBOC, and it has a molecular formula of C10H11ClO3.
Mecanismo De Acción
The mechanism of action of 4-Ethoxy-2-methoxybenzoyl chloride involves the reaction of the benzoyl chloride group with various nucleophiles such as amines, alcohols, and thiols. The reaction results in the formation of benzoylated derivatives of these nucleophiles. The reaction is typically carried out in the presence of a base such as pyridine, which acts as a catalyst.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 4-Ethoxy-2-methoxybenzoyl chloride. However, it is known to be a reactive compound that can react with various nucleophiles in biological systems. Therefore, caution should be exercised when handling this compound in the laboratory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-Ethoxy-2-methoxybenzoyl chloride in lab experiments include its high reactivity towards various nucleophiles, which makes it a versatile reagent for the synthesis of various organic compounds. However, the compound is highly reactive and can be hazardous if not handled properly. Therefore, appropriate safety measures should be taken when working with this compound.
Direcciones Futuras
There are several future directions for the research on 4-Ethoxy-2-methoxybenzoyl chloride. One direction is to investigate its potential as a reagent for the synthesis of novel organic compounds with specific biological activity. Another direction is to develop safer and more efficient methods for the synthesis of this compound. Furthermore, research can be conducted to investigate the potential toxicity and environmental impact of this compound.
Métodos De Síntesis
The synthesis of 4-Ethoxy-2-methoxybenzoyl chloride involves the reaction of 4-ethoxy-2-methoxybenzoic acid with thionyl chloride. The reaction takes place in the presence of a catalyst such as pyridine, and the product obtained is 4-Ethoxy-2-methoxybenzoyl chloride. The chemical equation for the reaction is as follows:
4-Ethoxy-2-methoxybenzoic acid + thionyl chloride → 4-Ethoxy-2-methoxybenzoyl chloride + sulfur dioxide + hydrogen chloride
Aplicaciones Científicas De Investigación
4-Ethoxy-2-methoxybenzoyl chloride is widely used in scientific research as a reagent for the synthesis of various organic compounds. It is used in the synthesis of benzoylated amino acids, which are important building blocks for the synthesis of peptides and proteins. It is also used in the synthesis of benzoylated nucleosides, which are important intermediates for the synthesis of nucleic acid analogs. Furthermore, it is used in the synthesis of benzoylated carbohydrates, which are important intermediates for the synthesis of glycoconjugates.
Propiedades
Número CAS |
195507-73-4 |
|---|---|
Nombre del producto |
4-Ethoxy-2-methoxybenzoyl chloride |
Fórmula molecular |
C10H11ClO3 |
Peso molecular |
214.64 g/mol |
Nombre IUPAC |
4-ethoxy-2-methoxybenzoyl chloride |
InChI |
InChI=1S/C10H11ClO3/c1-3-14-7-4-5-8(10(11)12)9(6-7)13-2/h4-6H,3H2,1-2H3 |
Clave InChI |
WYUJXCYKYPLTBL-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1)C(=O)Cl)OC |
SMILES canónico |
CCOC1=CC(=C(C=C1)C(=O)Cl)OC |
Sinónimos |
Benzoyl chloride, 4-ethoxy-2-methoxy- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-Hydroxy-8-iodoindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B70816.png)




![3-Oxatricyclo[4.1.0.02,4]heptane,2-methyl-6-(1-methylethyl)-,[1S-(1alpha,2bta,4bta,6alpha)]-(9CI)](/img/structure/B70828.png)

![2,8,9-Triisopropyl-2,5,8,9-tetraaza-1-phosphabicyclo[3,3,3]undecane](/img/structure/B70830.png)


